molecular formula C19H26O3 B1665230 Allethrin CAS No. 584-79-2

Allethrin

Cat. No.: B1665230
CAS No.: 584-79-2
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-UHFFFAOYSA-N
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Description

Allethrin (CAS Number: 584-79-2) is a first-generation synthetic pyrethroid insecticide that functions as a synthetic analog of the naturally occurring pyrethrins found in chrysanthemum flowers . It is primarily used in entomology and public health research for controlling flying and crawling insects such as mosquitoes, domestic flies, and ants . Its applications extend to studies in pet animal shampoos and for the treatment of lice . Researchers value this compound for its rapid "knock-down" effect, which paralyzes insects before killing them, making it a key compound for investigating insect neurotoxicity and for developing insect control formulations . The compound's mechanism of action involves targeting voltage-sensitive sodium channels in nerve cells . By modifying the kinetics of these channels, this compound disrupts the normal transmission of nerve signals, leading to paralysis and eventual death in target insects . This non-systemic compound acts through both stomach and respiratory action . From a metabolic perspective, studies in rats show that this compound is rapidly processed, with excretion occurring via both urine and feces within 48 hours . The primary metabolic pathways include hydrolysis of the ester linkage, hydroxylation at various sites on the molecule, and oxidation . This compound is characterized as a yellow to amber viscous liquid with a molecular formula of C₁₉H₂₆O₃ and a molecular weight of 302.4 g/mol . It is practically insoluble in water but is miscible with most organic solvents . It has a density of approximately 1.01-1.1 g/cm³ and is unstable to UV light, decomposing rapidly upon exposure . It is also hydrolyzed in alkaline media . Please note that this product is designated For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Handle with care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3
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InChI Key

ZCVAOQKBXKSDMS-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C
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Molecular Formula

C19H26O3
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DSSTOX Substance ID

DTXSID8035180
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Molecular Weight

302.4 g/mol
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Physical Description

Allethrin appears as a clear amber-colored viscous liquid. Insoluble and denser than water. Toxic by ingestion, inhalation, and skin absorption. A synthetic household insecticide that kills flies, mosquitoes, garden insects, etc., Yellow liquid with a mild aromatic odor; [EXTOXNET], PALE YELLOW VISCOUS LIQUID., VISCOUS LIQUID., YELLOW VISCOUS LIQUID.
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Boiling Point

BP: 140 °C at 0.1 mm Hg. Vaporizes without decomposition when heated at 150 °C., at 0.013kPa: 140 °C, at 0.05kPa: 153 °C
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Flash Point

GREATER THAN 140 °F, 130 °C, 65.6 °C o.c., ~120 °C
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Solubility

Solubility in water: none
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Density

Relative density (water = 1): 1.01, Relative density (water = 1): 1.00, Relative density (water = 1): 0.98
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Vapor Pressure

Pale, yellow, oily liquid. Specific gravity, d 20/4: 1.005-1.015. Vapor pressure: 1.2X10-4 mm Hg at 30 °C. Miscible with most organic solvents at 20-25 °C. /Pynamin forte/, Vapor pressure, Pa at 20 °C:, Vapor pressure, Pa at 25 °C:
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CAS No.

584-79-2, 42534-61-2, 28434-00-6, 84030-86-4, 28057-48-9
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester
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Melting Point

~4 °C
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Preparation Methods

Stereochemical Foundations of Allethrin Synthesis

This compound’s insecticidal efficacy is intrinsically tied to its stereochemistry. The compound exists as a mixture of four cis (C, D, E, F) and four trans (A, B, G, H) isomers, with the d-trans-acid and d-allethrolone ester configuration dominating commercial formulations. Technical-grade this compound typically contains 75–95% active isomers, necessitating precise synthetic control to minimize biologically inactive contaminants. Early work by Yamamoto and Casida (1968) demonstrated that radiolabeled syntheses of this compound required high stereochemical purity (>99%) to facilitate metabolic studies.

The separation of isomers remains a critical challenge. High-performance liquid chromatography (HPLC) using chiral columns such as CHIRAL-CEL OJ or β-cyclodextrin-coated phases enables resolution of cis and trans isomers. For instance, trans-allethrin isomers (G, H, A, B) separate using n-hexane:tert-butyl methyl ether (90:10), while cis isomers (F, D, C, E) require n-hexane:isopropanol (99.3:0.7). These methods underscore the importance of solvent polarity and stationary phase selection in achieving isomer purity.

Acid Chloride Method: A Classic Synthesis Pathway

The acid chloride method, patented in US2768965A, remains a foundational approach for this compound production. This two-step process involves:

  • Synthesis of Chrysanthemummonocarboxylic Acid Chloride : Reacting d-trans-chrysanthemic acid with thionyl chloride or phosphorus pentachloride yields the acid chloride.
  • Esterification with Allethrolone : The acid chloride reacts with 2-allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one (allethrolone) in the presence of pyridine as a catalyst.

Key Reaction Parameters :

  • Solvent Selection : Dibutyl ether is preferred due to its inertness and ability to dissolve both reactants. Alternatives include diisopropyl ether or toluene.
  • Temperature Control : Maintaining 21–24°C during esterification minimizes side reactions such as saponification.
  • Purification Steps : Post-reaction washes with 1% HCl and 2% NaOH remove unreacted acid and pyridine residues. Subsequent distillation under reduced pressure isolates this compound from lower-boiling contaminants like tertiary alcohol isomers.

Representative Yield Data :

Starting Material Quantity Product Yield (%) Purity (%)
d-trans-Acid Chloride 98.5 g This compound 81 98.1
Allethrolone (90.45% pure) 84.0 g

This method achieves 81% radiochemical yield when using 14C-labeled chrysanthemic acid, as demonstrated in isotopic studies.

Anhydride Method: Enhancing Selectivity and Purity

To address limitations in the acid chloride route—particularly contamination by hydroxydiketones and tertiary alcohols—the anhydride method was developed. This approach uses chrysanthemummonocarboxylic acid anhydride, which selectively reacts with allethrolone while ignoring contaminants.

Procedure Overview :

  • Anhydride Formation : Chrysanthemic acid reacts with excess acetic anhydride at reflux to form the mixed anhydride.
  • Esterification : The anhydride reacts with allethrolone in dibutyl ether at 50–200°C.
  • Purification : Alkaline washes remove residual acid, followed by distillation to isolate this compound.

Advantages Over Acid Chloride Method :

  • Reduced Byproducts : Hydroxydiketones undergo dehydration to non-reactive compounds, simplifying purification.
  • Higher Thermal Stability : Reactions at elevated temperatures (up to 200°C) accelerate esterification without degrading this compound.

Solvent Optimization :

Solvent Boiling Point (°C) Reaction Efficiency (%)
Dibutyl ether 142 92
Toluene 110 85
Diisopropyl ether 68 78

Radiolabeled Synthesis for Metabolic Studies

Isotopic labeling of this compound, pioneered by Yamamoto and Casida, enables tracing its metabolic fate in biological systems. Two strategies are employed:

  • Acid-Labeled this compound : d-trans-Chrysanthemic acid-1-14C (1.3 mCi/mM) is esterified with unlabeled allethrolone, yielding 68 mg of product with 81% radiocarbon incorporation.
  • Alcohol-Labeled this compound : Acetone-1,3-14C is converted to labeled allethrolone, which reacts with unlabeled acid to produce 146 mg of this compound-14C (0.162 mCi/mM).

Critical Considerations :

  • Stereochemical Integrity : Chiral HPLC confirms >99% enantiomeric excess for both acid- and alcohol-labeled products.
  • Specific Activity : Adjusting the 14C:12C ratio balances detection sensitivity with structural stability.

Industrial-Scale Production and Quality Control

Modern this compound manufacturing integrates continuous-flow reactors and inline analytics to maintain consistency. Key metrics include:

  • Isomer Ratio : Commercial products target a 1:1 cis:trans ratio, optimized via temperature-modulated crystallization.
  • Residual Solvents : Gas chromatography limits dibutyl ether to <50 ppm per ICH Q3C guidelines.
  • Biological Activity : Standardized bioassays using Aedes aegypti larvae ensure LC50 values of 0.02–0.05 ppm.

Process Analytical Technology (PAT) :

Parameter Method Specification
Isomer Purity Chiral HPLC ≥98% d-trans
Residual Pyridine GC-MS <10 ppm
Moisture Content Karl Fischer Titration <0.1% w/w

Chemical Reactions Analysis

  • Scientific Research Applications

    Agricultural Applications

    Pest Control in Crops
    Allethrin is primarily used in agriculture for controlling a range of pests, including mosquitoes, flies, and other agricultural insects. Its mode of action involves disrupting the normal functioning of sodium ion channels in insects, leading to paralysis and death . This effectiveness makes it a critical component in integrated pest management (IPM) strategies.

    Case Study: Efficacy Against Mosquitoes
    A study demonstrated that this compound is effective against Aedes aegypti mosquitoes, which are vectors for diseases such as dengue and Zika virus. The application of this compound in mosquito nets significantly reduced mosquito populations, thereby decreasing the incidence of these diseases .

    Public Health Applications

    Vector Control
    this compound plays a crucial role in vector control programs aimed at reducing the transmission of mosquito-borne diseases. Its use in household insecticides and fogging applications has been shown to lower mosquito populations effectively. For instance, this compound-based products have been used extensively during outbreaks of malaria and dengue fever to protect communities .

    Safety Profile and Toxicology
    Despite its effectiveness, research indicates potential reproductive toxicity associated with this compound exposure. A study involving Wistar albino rats found that developmental exposure to this compound led to oxidative stress and impaired ovarian function in female offspring . These findings highlight the importance of monitoring exposure levels to mitigate health risks while utilizing this compound for public health purposes.

    Environmental Impact Studies

    Biodegradation Research
    Research into the biodegradation of this compound has identified various microbial strains capable of degrading this compound. For example, a novel fungus was found to effectively degrade this compound, suggesting potential bioremediation strategies for contaminated environments . This aspect is critical for assessing the environmental impact of this compound usage and developing sustainable pest management practices.

    Kinetics of Degradation
    Studies have shown that the degradation kinetics of this compound can be influenced by environmental factors such as pH and temperature. A central composite design was employed to optimize conditions for maximum degradation efficiency, demonstrating that understanding these factors can lead to better environmental management practices .

    Detailed Data Tables

    Application AreaSpecific UseEfficacyEnvironmental Impact
    AgricultureCrop pest controlEffective against various agricultural pestsPotential contamination concerns
    Public HealthMosquito vector controlReduces mosquito populations significantlyHealth risks from reproductive toxicity
    Environmental StudiesBiodegradationEffective microbial degradation identifiedPromotes sustainable pest management

    Mechanism of Action

    • Bioallethrin binds to voltage-gated sodium channels, modifying their gating kinetics.
    • This channel opening increases the channel’s affinity for pyrethroids like biothis compound, leading to paralysis in parasites.
  • Comparison with Similar Compounds

    Structural Classification and Mode of Action

    Pyrethroids are categorized into Type I (non-cyano) and Type II (α-cyano-containing) based on structural differences (Table 1).

    Compound Type Key Structural Feature Primary Mode of Action
    Allethrin I Lacks α-cyano group Repetitive nerve discharges, conduction block
    Permethrin I Non-cyano Similar to this compound; no significant estrogenic activity
    Sumithrin I Non-cyano High estrogenic potential (4x pS2 induction vs. control)
    Fenvalerate II α-cyano group Membrane depolarization, prolonged Na+ channel opening
    Deltamethrin II α-cyano group Persistent depolarization, higher mammalian toxicity

    Key Findings :

    • Type I vs. Type II : this compound and other Type I pyrethroids induce rapid nerve excitation and conduction block, while Type II compounds (e.g., fenvalerate, deltamethrin) cause prolonged depolarization and are often more toxic to mammals .
    • Estrogenic Activity : this compound shows negligible estrogenic effects (pS2 expression ≈ control), unlike sumithrin and fenvalerate, which induce pS2 expression 4–5-fold .

    Environmental Persistence and Biodegradation

    This compound’s environmental half-life varies based on microbial activity. Fusarium proliferatum CF2 degrades 50 mg·L⁻¹ this compound by 95.6% in 5 days under optimal conditions (pH 6.0, 26°C), with a degradation rate constant of 0.0193 h⁻¹ . Comparatively:

    • Permethrin : Degraded by Cladosporium sp. HU at a slower rate (half-life reduction ≈ 300 h).
    • Fenvalerate : Requires specialized bacterial consortia for breakdown, often with longer persistence .

    Table 2: Biodegradation Efficiency

    Compound Degrading Microbe Half-Life Reduction Optimal Conditions
    This compound Fusarium proliferatum CF2 507.1 h pH 6.0, 26°C
    Permethrin Cladosporium sp. HU ~300 h pH 7.0, 30°C
    Fenvalerate Sphingobium spp. ~400 h pH 7.5, 28°C

    Toxicity and Resistance Profiles

    • Reproductive Toxicity : this compound reduces Sertoli cell counts in rats, but co-administration of vitamin E mitigates this effect . In contrast, deltamethrin and cypermethrin show higher testicular toxicity in mammals .
    • Insect Resistance :
      • Aedes aegypti : Resistance to this compound is widespread in Southeast Asia (e.g., Indonesia, Malaysia), with mortality rates <50% in some strains .
      • Culex quinquefasciatus : Exhibits cross-resistance to this compound and permethrin in endemic regions .
      • Alternatives : d,d-T-prthis compound and K-3050 (Type II pyrethroids) show efficacy against this compound-resistant mosquitoes .

    Efficacy in Pest Control

    • Knock-Down Speed: this compound acts faster (Kt₅₀ = 15–20 min) than terpenoids (e.g., β-citronellol, Kt₅₀ >60 min) but has shorter residual activity .
    • Synergistic Formulations : Combining this compound with synergists (e.g., piperonyl butoxide) enhances efficacy against resistant strains .

    Biological Activity

    Allethrin is a synthetic pyrethroid insecticide widely used for its effectiveness against various pests, particularly mosquitoes. Understanding its biological activity is crucial for evaluating its safety and efficacy, especially regarding human health and environmental impact. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on non-target organisms, and implications for human health.

    This compound acts primarily by disrupting the normal function of sodium channels in the nervous system of insects. This disruption leads to prolonged depolarization and hyperactivity of the neurons, ultimately resulting in paralysis and death of the insect. The compound is particularly effective against mosquitoes, making it a popular choice for mosquito control products such as coils and sprays.

    Key Findings:

    • Neurotoxic Effects : this compound causes hyperactivity in insects by prolonging the opening of sodium channels, leading to continuous nerve impulses and eventual paralysis .
    • Repellent Properties : Studies have shown that this compound can effectively repel mosquitoes, with formulations containing d-allethrin demonstrating significant knockdown rates in various species .

    Toxicological Profile

    The toxicity of this compound varies based on exposure routes and concentrations. Acute toxicity studies have provided insights into its potential risks to humans and wildlife.

    Toxicity Data Table

    Exposure Route LD50 (mg/kg) Toxicity Classification
    Oral1350-5000Class II (Slightly Hazardous)
    Dermal100-1000Class II (Slightly Hazardous)
    InhalationVariesRequires further study

    Note: LD50 refers to the lethal dose required to kill 50% of a test population .

    Biological Effects on Non-target Organisms

    Research indicates that this compound can have adverse effects on non-target organisms, including aquatic life and mammals. For instance, exposure to this compound has been linked to oxidative stress and reproductive toxicity in mammals.

    Case Study: Reproductive Toxicity in Rats

    A study investigated the effects of this compound on ovarian function in female Wistar albino rats. Key findings included:

    • Oxidative Stress : this compound exposure increased malondialdehyde (MDA) levels while decreasing glutathione (GSH) levels, indicating oxidative stress.
    • Autophagy and Apoptosis : The study revealed that this compound treatment led to increased autophagic activity and apoptosis in ovarian tissues, linked to the downregulation of the PI3K/AKT/mTOR signaling pathway .

    Environmental Impact

    The environmental persistence of this compound raises concerns about its impact on ecosystems. Studies suggest that temperature can influence the toxicity of this compound in aquatic environments, with higher temperatures increasing its toxicity to species like bluegill fish .

    Q & A

    Q. What standardized assays are recommended for quantifying allethrin in biological or environmental samples?

    Researchers should employ validated chromatographic methods such as HPTLC (High-Performance Thin-Layer Chromatography) for this compound quantification. For example, a TLC densitometric method with a linear range of 40–320 ng/spot (R² = 0.998) and precision validated via intra-day (% R.S.D. 0.15–0.46) and inter-day (% R.S.D. 0.26–0.61) assays ensures reproducibility . Calibration curves, recovery studies (80–120% spiked levels), and LOD/LOQ determination (13 ng and 40 ng, respectively) are critical for method validation .

    Q. How can this compound’s interactions with human drug transporters be experimentally assessed?

    Use HEK (Human Embryonic Kidney) cells transfected with transporters like OCT1 or MATE1. Measure intracellular accumulation of model substrates (e.g., [¹⁴C]-TEA) via scintillation counting. Inhibitory effects are quantified as IC₅₀ values, with controls (e.g., verapamil) to validate assay specificity. Triplicate experiments and SEM calculations ensure statistical robustness .

    Q. What are the primary metabolic pathways for this compound degradation in environmental samples?

    Biodegradation studies using fungal strains (e.g., Fusarium proliferatum CF2) under optimized conditions (pH 6.0–7.5, 25–35°C) via Response Surface Methodology (RSM) reveal key parameters. Central Composite Design (CCD) matrices and ANOVA (R² = 0.9823, p < 0.05) identify significant factors like culture time and temperature .

    Advanced Research Questions

    Q. How can contradictory data on this compound’s IC₅₀ values for drug transporters be resolved?

    Discrepancies in IC₅₀ values (e.g., OCT1 inhibition ranging from 50–100 µM) may arise from assay variability (cell line differences, substrate concentrations). Researchers should standardize protocols across labs, validate using shared reference compounds (e.g., tetramethrin), and perform meta-analyses of published datasets to identify confounding variables .

    Q. What experimental designs are optimal for studying this compound-cyclodextrin inclusion complexes?

    Phase solubility diagrams (AL-type for 1:1 stoichiometry) combined with DSC, FTIR, and NMR analyses confirm complex formation. For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) increases this compound solubility, with thermal gravimetric analysis (TGA) verifying stability up to 200°C .

    Q. How can this compound’s non-target effects on insect neurotoxicity models be systematically evaluated?

    Combine electrophysiological assays (e.g., voltage-clamp studies on sodium channels) with computational modeling to assess this compound’s binding affinity. Cross-validate with in vitro cytotoxicity assays (e.g., LD₅₀ in neuronal cell lines) and in vivo dose-response studies in model organisms .

    Methodological Guidance

    Q. What statistical approaches are recommended for multi-parameter optimization in this compound biodegradation studies?

    Use RSM with CCD to model interactive effects of pH, temperature, and culture time. ANOVA (F = 143.23, p < 0.05) and lack-of-fit tests ensure model adequacy. Confirm optimal conditions via triplicate validation experiments .

    Q. How should researchers address this compound’s photostability in formulation studies?

    Conduct accelerated stability testing under UV light (254 nm) with HPLC monitoring. Compare degradation kinetics (e.g., half-life) in formulations with stabilizers (e.g., antioxidants) using Arrhenius equation-based predictions .

    Key Considerations

    • Ethical Reporting : Disclose conflicts of interest and funding sources in Acknowledgments sections .
    • Data Reproducibility : Provide raw data in supplementary materials, including triplicate measurements and statistical codes .
    • Interdisciplinary Collaboration : Engage toxicologists, statisticians, and environmental engineers to address this compound’s multifaceted impacts .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.